Product packaging for Spiro[2.5]octane-4,8-dione(Cat. No.:CAS No. 60582-68-5)

Spiro[2.5]octane-4,8-dione

Cat. No.: B3054474
CAS No.: 60582-68-5
M. Wt: 138.16
InChI Key: JCHIHBUFLVNFDA-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-4,8-dione (CAS 60582-68-5) is a high-value spirocyclic building block of significant interest in advanced organic synthesis and materials science research. This compound features a unique cyclopropane ring fused to a cyclohexane-1,3-dione system via a spiro carbon atom, creating a rigid, three-dimensional scaffold ideal for constructing complex molecular architectures . Its core structure is a key intermediate in tandem syntheses of other spirocyclic systems, such as spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione . In applied research, derivatives of this spiro[2.5]octane core have demonstrated exceptional performance as green corrosion inhibitors for mild steel in acidic environments, with studies showing inhibition efficiencies reaching 97-98% . The mechanism of action for these derivatives involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer. This process is facilitated by the molecule's heteroatoms and planar aromatic rings, which allow for effective coverage and interaction . The spirocyclopropane structure serves as a versatile precursor; functionalization typically occurs at the non-spiro carbon atoms of the cyclopropane ring or at the carbonyl groups of the dione system . Researchers will find this compound characterized by its molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . Please handle with care and consult the Safety Data Sheet prior to use. This product is intended For Research Use Only and is not classified for human or animal utilization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B3054474 Spiro[2.5]octane-4,8-dione CAS No. 60582-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-2-1-3-7(10)8(6)4-5-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIHBUFLVNFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(CC2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30821902
Record name Spiro[2.5]octane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30821902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60582-68-5
Record name Spiro[2.5]octane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30821902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure and Stereochemical Considerations

Topological and Geometrical Aspects of the Spiro[2.5]octane System

The fundamental structure of spiro compounds involves at least two rings connected by a single common atom wikipedia.org. In Spiro[2.5]octane-4,8-dione, this spiro-junction involves a quaternary carbon atom that is a member of both the three-membered cyclopropane (B1198618) ring and the six-membered cyclohexane (B81311) ring. This fusion results in a distinctive, twisted three-dimensional topology wikipedia.orgontosight.ai.

The geometry of the spiro[2.5]octane system is defined by the inherent strain of the cyclopropane ring and the conformational flexibility of the cyclohexane ring. The internal angles of the cyclopropane ring are necessarily compressed to approximately 60 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees. This high degree of angle strain is a defining feature of the cyclopropane moiety.

In derivatives of the this compound system, the six-membered ring typically adopts a chair conformation to minimize steric hindrance nih.gov. This is the most stable conformation for a cyclohexane ring. The spiro-fusion forces a specific orientation of the two rings. For instance, in a derivative, the plane of the cyclopropane ring forms a dihedral angle of nearly 90 degrees with the mean plane of the cyclohexane ring, highlighting the perpendicular nature of their arrangement nih.gov.

Conformation of the Dione (B5365651) Moiety and its Impact on Electronic Properties

The dione moiety refers to the two ketone groups located at positions 4 and 8 of the cyclohexane ring. When the cyclohexane ring is in a chair conformation, the carbonyl carbons and their associated oxygen atoms have specific spatial orientations.

Crystallographic Analysis of this compound and its Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, is a powerful technique for determining the precise three-dimensional structure of crystalline solids, providing detailed information on bond lengths, bond angles, and crystal packing uhu-ciqso.esrsc.org.

While crystallographic data for the parent this compound is not widely available, studies on its derivatives provide critical insights into the core structure. A single-crystal X-ray diffraction study of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde revealed key structural features nih.gov.

The analysis confirmed that the six-membered ring adopts a chair conformation. The degree of puckering, a measure of how much the ring deviates from a flat plane, was quantified. The study also determined the precise bond angles within the strained three-membered ring, finding them to be close to the expected 60 degrees nih.gov. The perpendicular arrangement of the two rings was confirmed by measuring the dihedral angles between their planes nih.gov.

ParameterValueSource
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ nih.gov
Six-membered ring conformationChair nih.gov
Puckering Amplitude (Q)0.491(2) Å nih.gov
Cyclopropane ring angles58.80(13)° to 61.67(13)° nih.gov
Dihedral angle (cyclopropane/cyclohexane)89.33(16)° nih.gov

Table 1: Selected Crystallographic Data for a this compound Derivative.

The same crystallographic study also provided a detailed view of the forces that govern how the molecules pack together in the crystal lattice. In the case of the studied derivative, the molecules are linked by a network of weak intermolecular interactions nih.gov.

Specifically, weak carbon-hydrogen to oxygen (C—H⋯O) hydrogen bonds and carbon-hydrogen to pi-system (C—H⋯π) interactions were identified. These forces, while individually weak, collectively create a stable three-dimensional supramolecular structure in the solid state nih.gov. Intramolecularly, the close proximity of the rings and substituents, dictated by the spiro-junction, creates a unique steric and electronic environment within each molecule.

Advanced Spectroscopic Methods for Structural Elucidation

Alongside crystallography, spectroscopic methods are indispensable for confirming molecular structures, especially for compounds in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformation of organic molecules in solution. For spiro[2.5]octane systems, ¹H and ¹³C NMR are particularly informative nih.gov.

The chemical shifts of the protons and carbons in the NMR spectrum are highly sensitive to their local electronic environment. For instance, the protons on the cyclopropane ring typically appear in a distinct region of the ¹H NMR spectrum due to the ring's unique electronic properties. Similarly, the spiro-carbon atom has a characteristic chemical shift in the ¹³C NMR spectrum tue.nl.

Furthermore, the coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles, which helps to establish the relative configuration and preferred conformation of the rings nih.gov. In complex spiro systems, advanced 2D NMR techniques like COSY, HSQC, and HMBC are often employed to unambiguously assign all proton and carbon signals and to map out the complete connectivity of the molecule rsc.org. Studies on related spiro compounds demonstrate that NMR parameters directly reflect the steric and electronic effects of substituents on the rings nih.gov.

NucleusCompound TypeTypical Chemical Shift (δ, ppm)RemarksSource
¹HCyclopropyl (B3062369) Protons0.5 - 1.5Shielded due to ring current effects. tue.nl
¹³CSpiro Carbon~87Highly deshielded quaternary carbon. rsc.org
¹³CCarbonyl Carbons197 - 201Typical range for ketone carbons. rsc.org
¹Hα-Protons to Carbonyl2.0 - 3.0Deshielded by the adjacent carbonyl group. rsc.org

Table 2: Representative NMR Spectral Data for Spiro-dione Systems.

Lack of Available Data for this compound

Extensive and targeted searches for scientific literature and database entries concerning the vibrational spectroscopic characterization of This compound have yielded no specific experimental or computational data. While information is available for related isomers and the parent hydrocarbon, detailed research findings, such as infrared (IR) or Raman spectroscopic data, for the specified compound are not present in the public domain.

The investigation included searches in major chemical databases such as PubChem (CID 71400655) and inquiries with various chemical suppliers, none of which provided the requisite spectroscopic information. nih.govsigmaaldrich.com Further exploration for computational chemistry studies, including Density Functional Theory (DFT) calculations that might predict the compound's IR spectrum, also proved fruitless.

Searches did identify information on related but structurally distinct compounds, including:

Spiro[2.5]octane : The parent hydrocarbon lacking the dione functional groups. nih.gov

Spiro[2.5]octane-5,7-dione : An isomeric dione. google.comwipo.intnih.govsigmaaldrich.combldpharm.com

Spiro[2.5]octane-4,6-dione : Another isomeric dione. chemicalbook.comchemicalbook.com

The absence of specific data for This compound prevents the creation of a scientifically accurate and detailed article on its vibrational spectroscopic characterization as requested. The available information is insufficient to generate the required data tables and in-depth research findings.

Synthetic Strategies for Spiro 2.5 Octane 4,8 Dione and Its Analogues

Direct Synthetic Routes to Unsubstituted Spiro[2.5]octane-4,8-dione

A prominent strategy for the synthesis of this compound involves the intramolecular cyclization of acyclic precursors that already contain a cyclopropane (B1198618) ring. These methods build the cyclohexanedione ring through the formation of one or two new carbon-carbon bonds.

One such pathway begins with the hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile to produce (1-carboxymethyl-cyclopropyl)-acetic acid. This diacid can then be cyclized, for instance by forming an anhydride, to generate the spiro-dione skeleton. google.comwipo.int

Another effective method is the intramolecular Dieckmann condensation. For example, methyl 3-(1-acetylcyclopropyl)propionate undergoes cyclization when treated with a strong base like sodium hydride in a suitable solvent system such as tetrahydrofuran (B95107) and dimethylformamide. chemicalbook.com This reaction proceeds via the formation of a carbanion which then attacks the ester carbonyl, leading to the formation of the six-membered dione (B5365651) ring after a work-up procedure. The product, Spiro[2.5]octane-4,6-dione (an isomer of the target compound), is isolated after purification. chemicalbook.com

A related approach utilizes the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters. Under basic conditions, using a base such as sodium methoxide (B1231860) in a solvent like tetrahydrofuran, these esters undergo condensation to yield the desired spiro[2.5]octane-5,7-dione. google.com

A highly efficient and direct method for synthesizing the this compound core is the reaction of 1,3-cyclohexanedione (B196179) with a suitable sulfur ylide, a transformation known as the Corey-Chaykovsky reaction. This approach constructs the spiro-fused cyclopropane ring directly onto the pre-formed cyclohexanedione.

The reaction typically involves treating 1,3-cyclohexanedione with a sulfonium (B1226848) salt, such as (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126), in the presence of a base. The base, commonly powdered potassium carbonate, deprotonates the dione and facilitates the cyclopropanation reaction. This method is practical as it can be carried out at room temperature in a solvent like ethyl acetate (B1210297), providing the desired spirocyclopropanes in high yields.

The mechanism begins with the formation of a sulfur ylide. The enolate of 1,3-cyclohexanedione then undergoes a Michael-type addition to the ylide precursor, followed by an intramolecular nucleophilic substitution that displaces the diphenyl sulfide (B99878) group, thereby forming the three-membered ring.

Table 1: Sulfonium Ylide-Mediated Synthesis of this compound Derivatives

Starting 1,3-Dione Product Yield (%)
1,3-Cyclohexanedione This compound 85
5-Methyl-1,3-cyclohexanedione 6-Methylthis compound 84

This table presents representative data for the synthesis of this compound and its substituted derivatives using the sulfonium ylide approach.

Synthesis of Dioxa-substituted this compound Analogues (e.g., 6,6-Dimethyl-5,7-dioxathis compound)

Dioxa-substituted analogues, where the methylene (B1212753) groups of the cyclohexanedione ring are replaced by oxygen atoms, are important synthetic intermediates. The most prominent example is 6,6-Dimethyl-5,7-dioxathis compound, which is a spirocyclopropane derivative of Meldrum's acid.

The synthesis of 6,6-Dimethyl-5,7-dioxathis compound can be achieved through the cyclocondensation of cyclopropane-1,1-dicarboxylic acid with an acetone (B3395972) equivalent. A well-established procedure from Organic Syntheses describes the reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate in the presence of a catalytic amount of sulfuric acid. orgsyn.org This reaction forms the 1,3-dioxane-4,6-dione (B14002328) ring fused to the cyclopropane, yielding the target spiro compound. orgsyn.org

The key precursor for the synthesis of dioxa-substituted analogues is cyclopropane-1,1-dicarboxylic acid or its corresponding esters. nih.gov These precursors can be synthesized via the alkylation of malonic esters with a 1,2-dihaloalkane. orgsyn.org

For example, the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base and a phase-transfer catalyst, such as triethylbenzylammonium chloride, provides a direct route to cyclopropane-1,1-dicarboxylic acid after hydrolysis. orgsyn.org This one-pot conversion is advantageous over older methods that required the difficult distillation of the intermediate diethyl cyclopropane-1,1-dicarboxylate from unreacted starting material. orgsyn.org Once the cyclopropane-1,1-dicarboxylic acid is obtained, it can be converted to the dioxa-spiro analogue as described in the section above.

Synthesis of Other Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is readily accomplished by using appropriately substituted starting materials. The sulfonium ylide-mediated cyclopropanation described in section 3.1.2 is particularly amenable to this strategy. By starting with substituted 1,3-cyclohexanediones, a range of derivatives can be prepared in high yields.

For instance, using 5-methyl-, 5,5-dimethyl- (dimedone), or 5-isopropyl-1,3-cyclohexanedione (B91602) as substrates in the reaction with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate affords the corresponding 6-methyl-, 6,6-dimethyl-, and 6-isopropyl-spiro[2.5]octane-4,8-diones, respectively.

Table 2: Synthesis of Substituted this compound Derivatives

Substituent on Cyclohexanedione Product Yield (%)
5-Isopropyl 6-Isopropylthis compound 87

This table illustrates the synthesis of various substituted this compound derivatives.

Furthermore, other classes of derivatives, such as the unsaturated spiro[2.5]octa-4,7-dien-6-ones, have been synthesized through distinct methodologies, for example, via the 1,6-conjugate addition of nucleophiles to para-quinone methides. rsc.org

Functionalization via Spirocyclopropanation of Diones

A primary and highly effective method for the synthesis of spiro[2.5]octane-dione systems involves the direct cyclopropanation of a pre-existing 1,3-dione. This approach typically utilizes a variation of the Johnson-Corey-Chaykovsky reaction, where a sulfur ylide reacts with the dione, which exists in equilibrium with its more reactive enone tautomer.

The reaction is commonly performed using a sulfonium salt, such as (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, in the presence of a base like potassium carbonate. The base deprotonates the carbon α to the sulfonium center, generating a sulfur ylide in situ. This ylide then acts as a nucleophile. The enol form of 1,3-cyclohexanedione presents an α,β-unsaturated ketone system. The sulfur ylide undergoes a conjugate (1,4-Michael) addition to this system, followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the sulfide to form the three-membered ring and furnish the spirocyclic product. This method is notable for its operational simplicity, mild reaction conditions (often at room temperature), and high efficiency. researchgate.netmdpi.com

For instance, the reaction of various substituted 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate provides the corresponding spiro[2.5]octane-4,6-dione derivatives in excellent yields. researchgate.net A similar strategy involving the Corey-Chaykovsky cyclopropanation of a Knoevenagel condensation adduct of 1,3-indanedione using dimethylsulfoxonium methylide also proceeds with high efficiency, yielding the desired spirocyclopropane-dione in 73% yield. mdpi.com

Table 1: Examples of Spirocyclopropanation of Diones
Dione SubstrateReagentConditionsProductYield (%)Reference
1,3-Cyclohexanedione(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate / K₂CO₃EtOAc, r.t.Spiro[2.5]octane-4,6-dione94 researchgate.net
5-Methyl-1,3-cyclohexanedione(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate / K₂CO₃EtOAc, r.t.6-Methylspiro[2.5]octane-4,6-dione93 researchgate.net
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate / K₂CO₃EtOAc, r.t.6,6-Dimethylspiro[2.5]octane-4,6-dione95 researchgate.net
2-(2-(Ethoxymethoxy)benzylidene)-1H-indene-1,3(2H)-dioneTrimethylsulfoxonium iodide / NaHDMF, 0 °C2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione73 mdpi.com

Preparation of Heteroatom-Containing Analogues (e.g., Spiropiperidine-2,4-diones)

The synthesis of heteroatomic spirocycles, such as spiropiperidine-2,4-diones, introduces additional complexity but also significant opportunities, particularly in medicinal chemistry. Synthetic strategies for these analogues can be broadly categorized into two main approaches: the formation of the piperidine (B6355638) ring onto a pre-existing carbocycle, or the construction of the spiro-fused ring onto a pre-existing piperidine derivative. whiterose.ac.uk

Formation of the Piperidine Ring: This is the more common strategy for accessing spiropiperidines. whiterose.ac.uk It can involve processes like intramolecular aza-Michael additions, ring-closing metathesis, or cycloadditions. For the specific construction of a spiropiperidine-2,4-dione, one could envision an intramolecular Dieckmann condensation of an N-substituted amino diester, where the amino group is attached to a quaternary carbon of a cycloalkane. Alternatively, cyclization of a suitable acyclic precursor, such as an aminoketoester, can be employed.

Formation of the Spiro-Ring on a Piperidine: This approach is less common but offers a distinct synthetic route. whiterose.ac.uk For example, a piperidine-4-one derivative can be used as the starting material for an intramolecular Friedel-Crafts type alkylation to form a spiro-fused system. researchgate.net Another example involves a retro [3+2] cycloaddition followed by a subsequent 1,3-dipolar cycloaddition to generate a 2-spiropiperidine core. whiterose.ac.uk

The following table illustrates general approaches that can be adapted for the synthesis of spiropiperidine-dione systems.

Table 2: Synthetic Approaches to Spiropiperidine Analogues
StrategyStarting Material(s)Key TransformationProduct TypeYield (%)Reference
Piperidine Ring FormationTropone and an azomethine ylide[6+3] CycloadditionTricyclic 2-spiropiperidine precursorGood whiterose.ac.uk
Piperidine Ring FormationIsoxazolidine derivativeRetro [3+2] / 1,3-dipolar cycloaddition2-Spiropiperidine70 whiterose.ac.uk
Spiro-Ring Formation on PiperidineN-allyl-2-bromoaniline and 1-benzylpiperidine-4-oneIntramolecular Friedel-Crafts Alkylation (multi-step)Dihydrospiro[quinoline-2,4'-piperidine]Excellent researchgate.net

Comparative Analysis of Synthetic Methodologies: Efficiency, Selectivity, and Scope

The choice of synthetic methodology for preparing this compound and its analogues is dictated by factors such as efficiency, selectivity, scalability, and the availability of starting materials. A comparative analysis reveals distinct advantages and disadvantages for different approaches.

Multi-Step Linear Syntheses: Several routes reported in patent literature involve multi-step sequences starting from acyclic or simple cyclic precursors. google.comgoogle.com For example, a four-step synthesis of spiro[2.5]octane-5,7-dione starting from (1-ethoxycyclopropoxy)trimethylsilane (B107161) involves Wittig, Michael, and Claisen reactions followed by hydrolysis and decarboxylation. google.com While effective, these methods often suffer from drawbacks that limit their practicality on a larger scale. A major issue is the common requirement for flash chromatography to purify intermediates and the final product, which is not amenable to industrial scale-up. Furthermore, these routes can employ harsh or hazardous reagents like sodium hydride and solvents such as o-dichlorobenzene, posing safety and environmental concerns. google.com

Spirocyclopropanation of Diones: In contrast, the direct spirocyclopropanation of 1,3-diones represents a significant improvement in efficiency and practicality. As detailed in section 3.3.1, this method is often a one-step process that proceeds under mild conditions with high yields. researchgate.net A key advantage is the avoidance of column chromatography, as the products often precipitate or can be isolated through simple extraction and crystallization. researchgate.net This makes the methodology highly scalable. In terms of selectivity, the Johnson-Corey-Chaykovsky reaction and its variants are known for their high diastereoselectivity. The scope of the reaction is also broad, tolerating various substituents on the cyclohexanedione ring. researchgate.net

Heteroatom Analogue Syntheses: For spiropiperidine analogues, the comparison is often between different ring-forming strategies. Methods that build the piperidine ring onto a carbocycle, such as cycloadditions or ring-closing metathesis, offer modularity and control over the final structure. whiterose.ac.uk However, they can still involve multiple steps. Newer approaches, like the 'Clip-Cycle' strategy for 3-spiropiperidines, aim to streamline this process but may face challenges with certain substrates, such as those leading to more sterically hindered 2-spiropiperidines. In contrast, methods that functionalize a pre-existing piperidine can be more direct but are limited by the availability of appropriately substituted piperidine starting materials. whiterose.ac.ukresearchgate.net

Table 3: Comparative Analysis of Synthetic Routes
MethodologyTypical StepsScalabilityKey AdvantagesKey DisadvantagesReference
Multi-Step Linear Synthesis (e.g., Wittig/Claisen)4+LowAccess to specific isomers from simple precursors.Requires chromatography; uses harsh reagents (NaH); moderate overall yields. google.com
Spirocyclopropanation of Diones (e.g., Corey-Chaykovsky)1HighHigh efficiency; mild conditions; avoids chromatography; high diastereoselectivity.Requires pre-formed dione; ylides can be moisture sensitive. researchgate.netmdpi.com
Piperidine Ring Formation (e.g., Cycloaddition)2-3ModerateModular; good control over substitution.Can require multiple steps and purification. whiterose.ac.uk

Reactivity Profiles and Mechanistic Investigations of Spiro 2.5 Octane 4,8 Dione

Electrophilic Characteristics of the Dione (B5365651) Carbonyl Centers

The two carbonyl groups within the cyclohexane-1,3-dione ring of spiro[2.5]octane-4,8-dione are significant centers of electrophilicity. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbonyl carbons, rendering them susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the chemical behavior of β-dicarbonyl compounds.

While specific studies detailing the electrophilic reactions at the carbonyl centers of this compound are not extensively documented in readily available literature, the general principles of carbonyl chemistry suggest that this compound would undergo reactions such as:

Addition of organometallic reagents: Grignard reagents or organolithium compounds would be expected to add to one or both carbonyl groups to form the corresponding tertiary alcohols.

Reduction: The carbonyl groups can be reduced to secondary alcohols using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

Ketalization: In the presence of an alcohol and an acid catalyst, the carbonyl groups can be converted into ketals, a common protecting group strategy in organic synthesis.

The spiro-fused cyclopropane (B1198618) ring can influence the stereochemical outcome of such additions, potentially directing nucleophilic attack to a specific face of the molecule.

Nucleophilic Reactivity at Activated Methylene (B1212753) Positions

The methylene groups positioned alpha to the two carbonyl groups (at C5 and C7) in this compound exhibit notable nucleophilic character. The protons attached to these carbons are significantly more acidic than typical alkane protons due to the electron-withdrawing effect of the adjacent carbonyl groups and the ability of the resulting conjugate base (enolate) to be stabilized by resonance.

Deprotonation by a suitable base, such as an alkoxide or a hydride, generates a delocalized enolate anion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the alpha position.

Acylation: Reaction with acyl chlorides or anhydrides.

Aldol and Claisen-type condensations: Reaction with other carbonyl-containing compounds.

The formation of an enolate is a key step in some synthetic routes to spiro[2.5]octane-dione derivatives. For instance, the synthesis of the related spiro[2.5]octane-4,6-dione involves an intramolecular cyclization that proceeds via the formation of a carbanion alpha to a carbonyl group, which then acts as a nucleophile. chemicalbook.com

Reactivity of the Cyclopropane Ring System

The cyclopropane ring in this compound is a highly strained system, which makes it susceptible to reactions that lead to the release of this strain. The presence of the adjacent electron-withdrawing dione functionality further activates the cyclopropane ring, classifying it as a donor-acceptor cyclopropane. This activation facilitates ring-opening and ring-expansion reactions.

The inherent strain of the three-membered ring, coupled with the electronic influence of the dione, makes the cyclopropane carbons electrophilic and prone to attack by nucleophiles. This results in the cleavage of a carbon-carbon bond and the formation of a more stable, open-chain product.

For example, a related compound, 6-oxa-spiro[2.5]octane-5,7-dione, undergoes ring-opening when treated with nucleophiles like N,O-dimethylhydroxylamine or methyl copper reagents. google.comgoogle.com This suggests that this compound would behave similarly. The nucleophilic attack would likely occur at one of the cyclopropyl (B3062369) carbons adjacent to the spiro center, leading to the formation of a functionalized cyclohexane-1,3-dione derivative.

Ring-expansion reactions offer a pathway to relieve the strain of the cyclopropane ring while simultaneously constructing a larger, often more complex, cyclic system.

A notable transformation of spirocyclopropanes analogous to this compound is their ring expansion to form spirocyclobutane systems. This reaction can be achieved using stabilized sulfonium (B1226848) ylides. rsc.orgrsc.org This process is effectively a formal [3+1] cycloaddition, where the three carbons of the cyclopropane ring system react with the single carbon of the ylide to form a four-membered ring. rsc.org

The ring expansion of spirocyclopropanes with stabilized sulfonium ylides has been shown to proceed with a high degree of diastereoselectivity. rsc.orgrsc.org For instance, the reaction of Meldrum's acid-derived spirocyclopropanes, which are structurally similar to this compound, with acyl-stabilized sulfonium ylides yields highly substituted spirocyclobutanes as single diastereomers. rsc.orgrsc.org

The reaction between 6,6-dimethyl-1-phenyl-5,7-dioxathis compound and dimethylsulfonium benzoylmethylide in chlorobenzene (B131634) at 80°C affords the corresponding 1,2-trans-disubstituted spirocyclobutane in high yield with no other isomers being formed. rsc.org

Table 1: Ring Expansion of a Spirocyclopropane with a Stabilized Sulfonium Ylide

Reactant 1 Reactant 2 Product Yield
6,6-dimethyl-1-phenyl-5,7-dioxathis compound Dimethylsulfonium benzoylmethylide 1-benzoyl-7,7-dimethyl-2-phenyl-6,8-dioxaspiro[3.5]nonane-5,9-dione 86%

Data sourced from reference rsc.org

The proposed mechanism for this transformation involves the initial nucleophilic attack of the ylide's carbanion on an electrophilic carbon of the cyclopropane ring. rsc.org This leads to a betaine (B1666868) intermediate. Subsequent intramolecular SN2-type cyclization of the carbanion in the betaine intermediate results in the formation of the trans-cyclobutane product and the elimination of dimethyl sulfide (B99878). rsc.org This diastereoselectivity is a key feature of the reaction, providing a reliable method for the synthesis of stereochemically defined spirocyclobutane systems. rsc.orgrsc.org

Ring-Expansion Transformations

Reductive Transformations of the Dione Functional Group

The reduction of the dione functionality in this compound can be expected to proceed via standard ketone reduction pathways, although specific literature for this exact substrate is limited. Generally, the transformation of the carbonyl groups to hydroxyl groups can be achieved using various reducing agents. The outcome of the reaction, such as stereoselectivity and the extent of reduction (mono- vs. di-reduction), is highly dependent on the chosen reagent and reaction conditions.

Common metal hydride reagents are typically employed for such reductions. For instance, sodium borohydride (NaBH₄) in an alcoholic solvent would likely reduce one or both ketone moieties to the corresponding secondary alcohols, yielding a mixture of hydroxy-ketones and the diol. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also effectively produce the diol, Spiro[2.5]octane-4,8-diol.

Furthermore, reductive conditions can sometimes induce the cleavage of the strained cyclopropane ring. For example, arylcyclopropyl ketones have been shown to undergo reductive cleavage when treated with zinc in ethanol, resulting in the opening of the three-membered ring to form 4-arylbutyrophenones. rsc.org While this specific protocol was demonstrated on aryl-substituted systems, it suggests that under certain conditions, particularly with dissolving metal reductions, this compound could potentially yield products resulting from both ketone reduction and cyclopropane ring-opening.

Table 1: Plausible Reductive Transformations and Expected Products

Reagent Expected Major Product(s) Reaction Type
Sodium Borohydride (NaBH₄) Spiro[2.5]octan-4-ol-8-one, Spiro[2.5]octane-4,8-diol Ketone Reduction
Lithium Aluminum Hydride (LiAlH₄) Spiro[2.5]octane-4,8-diol Ketone Reduction

Oxidative Transformations of the this compound Scaffold

The oxidative transformation of this compound can proceed through several pathways, most notably involving the ketone functionalities or the cyclopropane ring. A significant reaction in this context is the Baeyer-Villiger oxidation. wikipedia.orgorganicchemistrytutor.com This reaction converts ketones into esters (or lactones from cyclic ketones) using a peroxyacid, such as meta-chloroperbenzoic acid (mCPBA). wikipedia.orgorganic-chemistry.org

When applied to this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom adjacent to one of the carbonyl groups. This would lead to the formation of a lactone. Given the two ketone groups, a mono- or di-lactone could be formed. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org In this case, the oxygen would insert between the carbonyl carbon and the more substituted spiro-carbon or the adjacent methylene carbon of the cyclohexane (B81311) ring. This reaction would expand the ring system, yielding novel oxa-heterocyclic structures.

Another potential oxidative pathway involves the cleavage of the cyclopropane ring. While specific studies on this compound are scarce, research on the parent hydrocarbon, spiro[2.5]octane, shows it can be oxidized by cytochrome P450 enzymes via radical intermediates. nih.gov This suggests that enzymatic or other radical-based oxidation methods could lead to hydroxylated or ring-opened products.

Table 2: Potential Oxidative Transformations

Reaction Name Reagent(s) Expected Product Type
Baeyer-Villiger Oxidation Peroxyacids (e.g., mCPBA, TFPAA) Lactone (ring-expanded oxa-heterocycle)

Specific Reaction Classes

The cyclopropane ring in spiro[2.5]octane systems is "activated" by the adjacent carbonyl groups, making it susceptible to nucleophilic attack in a process known as a homo-Michael or 1,5-conjugate addition. This reaction provides a powerful method for forming quaternary carbon centers.

Studies on the related compound, 6,6-dimethyl-8-methylenespiro[2.5]octan-4-one, demonstrate this principle. rsc.org When treated with a strong nucleophile, such as the anion derived from isophorone, the nucleophile attacks the cyclopropane ring, leading to its cleavage. The resulting enolate is then protonated to give a product with a newly formed carbon-carbon bond and a quaternary spiro-carbon. The driving force for this reaction is the release of the cyclopropane's ring strain. This reactivity, termed "spiroactivation," is significantly enhanced by the presence of the activating carbonyl group. rsc.org Applying this methodology to this compound would allow for the introduction of a variety of carbon-based substituents, leading to the construction of complex molecules with a quaternary center at the spiro-position.

The sequence begins with the reaction of an organic azide (B81097) with a phosphine (B1218219) (e.g., triphenylphosphine) to generate an iminophosphorane (the Staudinger reaction). evitachem.com This intermediate is a powerful nucleophile that can react with a ketone in an aza-Wittig reaction to form an imine, with triphenylphosphine (B44618) oxide as a byproduct. wikipedia.org

For the synthesis of heterocyclic rings, this reaction is often performed intramolecularly. For example, a substrate containing both a dione and an azide moiety can be cyclized. Marsden and co-workers demonstrated an enantioselective Staudinger–aza-Wittig reaction to desymmetrize 2-(3-azidopropyl)-1,3-diones, forming piperidines with a chiral quaternary center. nih.govresearchgate.net This highlights a powerful strategy: by introducing a side chain containing an azide group onto the this compound scaffold, one could achieve an intramolecular tandem Staudinger/aza-Wittig reaction. This would involve the formation of the iminophosphorane, which would then react with one of the ketone groups on the same molecule to forge a new nitrogen-containing ring fused to the original spiro-system.

Table 3: Summary of Compound Names

Compound Name
This compound
Spiro[2.5]octane-4,8-diol
Spiro[2.5]octan-4-ol-8-one
2-ethylcyclohexane-1,3-dione
4-arylbutyrophenone
spiro[2.5]octane
6,6-dimethyl-8-methylenespiro[2.5]octan-4-one
isophorone
piperidine (B6355638)
triphenylphosphine
triphenylphosphine oxide
meta-chloroperbenzoic acid (mCPBA)

Synthetic Utility and Applications in Complex Molecule Synthesis

Spiro[2.5]octane-4,8-dione as a Key Building Block in Organic Synthesis

The unique structural features of this compound make it a valuable C8 building block for organic synthesis. nih.gov Its utility stems from the strategic placement of functional groups and the strained spirocyclic system, which can be selectively manipulated to introduce molecular complexity.

This compound serves as a key starting material for the synthesis of a variety of polycyclic compounds. The reactivity of the dione (B5365651) functionality allows for a range of condensation and cyclization reactions. For instance, it is a known intermediate in the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. nih.gov This is achieved through a condensation reaction with substituted isatins and 2-aminonorbornene (B1216617) carboxamides, demonstrating its utility in constructing intricate, multi-ring systems. nih.gov

Another notable application is in the synthesis of spiro[2.5]octa-4,7-dien-6-ones, which can possess multiple consecutive quaternary centers. rsc.org This transformation highlights the ability to leverage the spiro[2.5]octane framework to create sterically congested and structurally complex molecules.

The cyclopropane (B1198618) ring in this compound, in conjunction with the adjacent carbonyl groups, can be considered a "spiro-activated" system. This activation facilitates ring-opening reactions under certain conditions, generating electrophilic intermediates that can be trapped by nucleophiles. This reactivity pattern allows for the introduction of a variety of functional groups and the construction of new ring systems. For example, the reaction of related spiro-fused cyclopropanes with anilines can lead to the formation of N-aryl substituted 2-oxopyrrolidine-3-carboxylic acids, showcasing the electrophilic nature of the cyclopropane ring upon activation. mdpi.com

Applications in the Synthesis of Specific Heterocyclic Systems

The reactivity of this compound and its derivatives extends to the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Spiro-fused β-lactams (azetidin-2-ones) are an important class of compounds with diverse biological activities, including antibacterial and cholesterol absorption inhibitory effects. digitellinc.comugent.be The synthesis of spiro-β-lactams can be achieved through the Staudinger [2+2] ketene-imine cycloaddition reaction. digitellinc.com While direct use of this compound in this context is not explicitly detailed in the provided results, related spirocyclic ketones and diones are employed as precursors for the ketenes required in these cycloadditions. For instance, 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane-4,8-diones can generate α-oxoketenes for the synthesis of spiro-fused β-lactams. ugent.be This suggests the potential of this compound derivatives as precursors for novel β-lactam structures.

A study on the synthesis of dispirooxindole-β-lactams utilized a derivative of this compound, specifically 6,6-dimethyl-5,7-dioxathis compound, as a starting material. mdpi.com This highlights the role of this class of compounds in providing the necessary framework for constructing complex spiro-β-lactam systems. mdpi.com

Table 1: Synthesis of Dispirooxindole-β-Lactams from a this compound Derivative mdpi.com

Starting MaterialReagentProductYield
6,6-Dimethyl-5,7-dioxathis compound4-Chloroaniline1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid86%
6,6-Dimethyl-5,7-dioxathis compoundp-Toluidine2-Oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid87%

Diketopiperazines are cyclic dipeptides that occur in nature and exhibit a range of biological activities. wikipedia.org The synthesis of diketopiperazines often involves the cyclization of dipeptide precursors. While a direct synthesis from this compound is not explicitly described, the dione functionality presents a potential starting point for the construction of the diketopiperazine ring system through reactions with amino acids or their derivatives. The general methods for synthesizing 2,5-diketopiperazines include amide bond formation, N-alkylation, and C-acylation, all of which could potentially be adapted to a substrate derived from this compound. wikipedia.org

The synthesis of bis-benzimidazoles using this compound as a direct precursor is not well-documented in the provided search results. However, the general reactivity of dicarbonyl compounds suggests a plausible synthetic route. The condensation of 1,2-diaminobenzenes with dicarbonyl compounds is a common method for the formation of benzimidazoles. Therefore, this compound could potentially react with two equivalents of a 1,2-diaminobenzene derivative to form a bis-benzimidazole structure linked by the spirocyclic core. This would represent a novel application of this versatile building block.

Fabrication of Chromane (B1220400) Skeletons

The chromane scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The synthesis of chromane derivatives often involves the strategic construction of the benzopyran ring system. While various methods exist for chromane synthesis, such as the domino Michael/hemiacetalization of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, the direct application of this compound in the fabrication of chromane skeletons is not extensively documented in current scientific literature. nih.gov The inherent reactivity of the 1,3-dione system within the spirocycle suggests potential for its use in reactions that could lead to chromane-type structures, for instance, through condensation reactions with appropriate phenolic precursors. However, specific, published examples detailing this transformation for this compound remain limited.

Strategic Use in Cascade and Domino Reaction Sequences

Cascade and domino reactions represent highly efficient synthetic strategies, allowing for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. This approach significantly enhances synthetic efficiency by reducing step counts, solvent usage, and purification efforts. Spirocyclic compounds, in general, are often targets and products of such elegant reaction sequences. Current time information in Bangalore, IN.

The electrophilic nature of the cyclopropane ring and the nucleophilic potential of the enolizable dione system in this compound position it as a candidate for participating in complex cascade reactions. For example, a ring-opening of the cyclopropane moiety could initiate a sequence of intramolecular cyclizations. Domino reactions involving Michael additions are a cornerstone for the synthesis of spiro compounds. Current time information in Bangalore, IN. While these reactions are well-established for creating spirocyclic frameworks, the use of pre-formed this compound as a starting material to trigger subsequent bond-forming events in a cascade sequence is a more specialized application. Detailed research outlining specific cascade or domino pathways initiated by this particular dione is not widely available.

Role in Scaffold Diversity Generation for Chemical Libraries

The generation of chemical libraries with high scaffold diversity is crucial for the discovery of new therapeutic agents. Spirocyclic scaffolds are particularly valuable in this context as they introduce three-dimensionality, a property known to enhance binding affinity and selectivity for biological targets. The rigid, well-defined spatial arrangement of substituents on a spiro framework allows for a more precise exploration of chemical space compared to more flexible, linear molecules.

Computational and Theoretical Studies of Spiro 2.5 Octane 4,8 Dione

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of molecules like Spiro[2.5]octane-4,8-dione. nih.govresearchgate.netaps.orgrsc.orgarizona.edu These methods provide a detailed picture of electron distribution, orbital energies, and molecular properties.

Electron Distribution and Molecular Orbitals: DFT calculations can map the electron density surface of this compound, identifying regions of high and low electron density. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The carbonyl carbons are expected to be electrophilic, while the oxygen atoms possess lone pairs, making them nucleophilic centers. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics reveal its electron-accepting capabilities. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

Energetic Properties: Quantum chemical methods are employed to calculate fundamental energetic properties. The heat of formation, strain energy associated with the spirocyclic system, and ionization potential can all be determined computationally. For this compound, the strain energy of the cyclopropane (B1198618) ring fused to the cyclohexanedione ring is a significant factor influencing its stability and reactivity.

A hypothetical table of computed electronic properties for this compound, based on typical values for similar ketones and spirocycles, is presented below.

PropertyPredicted Value (Illustrative)Computational Method
Dipole Moment~3.0 - 4.0 DDFT (B3LYP/6-31G)
HOMO Energy~ -7.0 to -8.0 eVDFT (B3LYP/6-31G)
LUMO Energy~ -1.0 to -2.0 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap~ 5.0 to 7.0 eVDFT (B3LYP/6-31G)
Mulliken Atomic ChargesCarbonyl C: +0.4 to +0.6 e, Carbonyl O: -0.4 to -0.6 eDFT (B3LYP/6-31G*)

Note: These values are illustrative and would require specific calculations for confirmation.

Mechanistic Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of reaction pathways and the characterization of transient species like transition states. youtube.com For this compound, this would involve modeling its reactions with various reagents.

Reaction with Nucleophiles: The carbonyl groups of this compound are primary sites for nucleophilic attack. Computational studies can model the addition of nucleophiles, such as organometallic reagents or enolates, to one or both carbonyl carbons. By calculating the potential energy surface, the reaction pathway can be mapped, and the structure and energy of the transition state can be determined. This allows for the calculation of activation energies, providing insights into the reaction kinetics.

Ring-Opening Reactions: The strained cyclopropane ring is another reactive site. Theoretical studies can investigate the conditions and pathways for the ring-opening of the cyclopropane moiety, which could be initiated by nucleophiles, electrophiles, or radical species.

Transition State Theory: The identification of transition state structures is a cornerstone of mechanistic computational chemistry. youtube.com For a given reaction of this compound, computational software can search for the saddle point on the potential energy surface that connects reactants and products. youtube.com Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A significant advantage of computational chemistry is its predictive power, particularly in forecasting the outcomes of reactions where multiple products are possible. numberanalytics.comrsc.orgresearchgate.netnih.govethz.ch

Reactivity Indices: DFT provides various reactivity descriptors that can predict the most reactive sites in this compound. Fukui functions, for instance, can indicate the propensity of each atom to undergo nucleophilic, electrophilic, or radical attack.

Regioselectivity: In reactions where different functional groups can react, such as the two carbonyl groups in this compound, computational methods can predict which site is more likely to react. By comparing the activation energies for attack at each carbonyl group, the regioselectivity can be determined. For example, in a reaction with a bulky nucleophile, steric hindrance around one carbonyl group might lead to a higher activation energy for that pathway, thus favoring reaction at the less hindered site.

Stereoselectivity: Many reactions involving spirocyclic compounds are stereoselective. nih.govrsc.orgnih.gov Computational modeling can predict and explain the stereochemical outcome of reactions of this compound. By calculating the energies of the transition states leading to different stereoisomeric products, the preferred stereochemical pathway can be identified. For instance, in a reduction of the carbonyl groups, the approach of the reducing agent from either face of the carbonyl plane can be modeled to predict whether the resulting alcohol will have an axial or equatorial orientation.

A hypothetical data table illustrating the prediction of stereoselectivity in the reduction of one carbonyl group is shown below.

Approach of HydrideTransition State Energy (kcal/mol)Predicted Product
Axial AttackE_TS_axialEquatorial Alcohol
Equatorial AttackE_TS_equatorialAxial Alcohol

Note: The relative energies would determine the major product.

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its reactivity and interactions. Conformational analysis and molecular dynamics simulations are the primary computational tools for exploring these aspects. rsc.orgnih.govmdpi.comyoutube.comchemistrysteps.compressbooks.pubkhanacademy.org

Conformational Analysis: The cyclohexane-1,3-dione ring in this compound can adopt several conformations, such as chair, boat, and twist-boat forms. youtube.com Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. chemistrysteps.comkhanacademy.org The presence of the spiro-fused cyclopropane ring will influence the conformational preferences of the six-membered ring. A systematic conformational search can identify all low-energy conformers, providing a comprehensive picture of the molecule's conformational landscape.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule by solving Newton's equations of motion for all atoms over time. rsc.orgmdpi.com An MD simulation of this compound would reveal its conformational flexibility, the accessible range of motion of its rings, and the timescales of conformational changes. This is particularly useful for understanding how the molecule might adapt its shape to interact with other molecules, such as enzymes or reactants. MD simulations can also be used to explore the behavior of the molecule in different solvent environments. mdpi.com

Below is a hypothetical table summarizing the relative energies of different conformers of this compound.

ConformerRelative Energy (kcal/mol)Computational Method
Chair0.0 (Reference)DFT (B3LYP/6-31G)
Twist-Boat~5-7DFT (B3LYP/6-31G)
Boat~7-9DFT (B3LYP/6-31G*)

Note: These are typical relative energies for cyclohexanedione systems and would need to be calculated specifically for this compound.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of Spiro[2.5]octane-4,8-dione and its analogs has been a subject of considerable research, driven by the need for efficient and scalable processes for pharmaceutical manufacturing. google.comgoogle.com Existing synthetic strategies, while effective on a laboratory scale, often face challenges such as the use of hazardous reagents, multi-step procedures, and the necessity for chromatographic purification, which limits their industrial applicability. google.com

Future research is anticipated to focus on the development of more sustainable and economically viable synthetic pathways. A promising approach involves the use of readily available starting materials and environmentally benign reagents and solvents. For instance, a general synthetic route that avoids the need for column chromatography has been developed, which is a significant step towards a more scalable process. researchgate.net This method utilizes the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net

Further research in this area will likely explore one-pot reactions and catalytic methods to improve efficiency and reduce waste. The development of stereoselective syntheses will also be a key area of focus, enabling access to enantiomerically pure spirocyclic building blocks for the synthesis of chiral drugs.

Table 1: Comparison of Synthetic Routes for Spiro[2.5]octane-diones and Related Analogs

MethodStarting MaterialsKey ReactionsAdvantagesDisadvantages
Wittig/Michael/Claisen Route (1-ethoxycyclopropoxy)trimethylsilane (B107161)Wittig reaction, Michael addition, Claisen condensation, hydrolysis, decarboxylationEstablished routeUse of hazardous reagents (sodium hydride), requires chromatography
Diethyl Acetonedicarboxylate Route Related acrylates, diethyl acetonedicarboxylateCyclization, decarboxylationAvoids column chromatography, scalable
Intramolecular Condensation Methyl 3-(1-acetylcyclopropyl)propionateDieckmann-type condensationDirect cyclizationUse of strong base (sodium hydride)

This table is generated based on data from multiple sources to provide a comparative overview.

Exploration of Untapped Reactivity Profiles and Novel Transformations

While the synthesis of this compound has been a primary focus, its reactivity profile remains largely unexplored. The presence of two carbonyl groups and a strained cyclopropane (B1198618) ring suggests a rich and varied chemistry waiting to be uncovered. Future research will likely delve into the selective transformations of the dione (B5365651) functionality and the activation of the cyclopropane ring.

Potential areas of investigation include:

Selective Carbonyl Chemistry: Developing methods for the selective mono- and di-functionalization of the ketone groups. This could involve reactions such as olefination, reduction, and the formation of enamines or enolates for subsequent alkylation or acylation.

Ring-Opening Reactions: Investigating the controlled opening of the cyclopropane ring under various conditions (e.g., acid, base, transition metal catalysis) to generate more complex carbocyclic and heterocyclic scaffolds.

Cycloaddition Reactions: Utilizing the dione as a building block in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct polycyclic systems.

Expanding the Scope of Derivatization and Scaffold Functionalization

The ability to functionalize the this compound core is crucial for its application in medicinal chemistry and materials science. Future research will focus on developing a diverse toolbox of derivatization strategies to access a wide range of analogs with tailored properties.

Key research directions include:

Synthesis of Heterocyclic Fused Systems: The dione functionality is an excellent precursor for the synthesis of fused heterocyclic rings. Condensation reactions with various binucleophiles (e.g., hydrazines, hydroxylamine, ureas) could lead to the formation of novel pyrazole, isoxazole, and pyrimidine-fused spirocycles.

Introduction of Functional Groups: Developing methods to introduce a variety of functional groups at different positions of the spirocyclic framework. This will be essential for tuning the electronic and steric properties of the molecule and for enabling its use in further synthetic transformations.

Combinatorial Chemistry Approaches: The development of solid-phase or solution-phase combinatorial methods for the rapid generation of libraries of this compound derivatives would significantly accelerate the discovery of new bioactive compounds.

Interdisciplinary Applications in Chemical Methodology Development

Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential to contribute to the development of new chemical methodologies. The unique structural and electronic properties of this spirocycle could be exploited in areas such as asymmetric catalysis and the design of novel chemical probes.

Emerging research areas may include:

Development of Chiral Ligands: The synthesis of chiral derivatives of this compound could lead to the development of novel ligands for asymmetric catalysis. The rigid spirocyclic backbone can provide a well-defined chiral environment for metal-catalyzed reactions.

Probes for Reaction Mechanism Studies: The strained cyclopropane ring and the dicarbonyl system could serve as a reporter group for studying reaction mechanisms. Changes in the spectroscopic properties of the molecule upon reaction could provide valuable insights into the nature of chemical transformations.

Building Blocks for Supramolecular Chemistry: The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the construction of complex supramolecular architectures.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Spiro[2.5]octane-4,8-dione derivatives, and how can reaction conditions be optimized?

  • Methodology : The most common approach involves cyclopropanation reactions using sulfonium ylides. For example, 6,6-dimethyl-1-phenyl-5,7-dioxathis compound reacts with dimethylsulfonium benzoylmethylide in halogenated solvents (e.g., CH₂Cl₂ or chlorobenzene) under reflux, achieving yields up to 86% . Solvent screening is critical: benzene and halogenated solvents minimize isomerization, while elevated temperatures (80°C) reduce reaction time. Confirm product purity via TLC and isolate via column chromatography.
  • Data Validation : Single-crystal X-ray diffraction is essential to confirm stereochemistry (e.g., 1,2-trans configuration in cyclobutane derivatives) .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Methodology : Use 1H^1H-NMR and 13C^{13}C-NMR to identify substituent environments and cyclopropane ring protons. For example, 1H^1H-NMR signals for cyclopropane protons typically appear as multiplets between δ 2.0–2.6 ppm . IR spectroscopy detects carbonyl stretches (1700–1679 cm1^{-1}) and sp3^3-hybridized C-H bonds (2951–2871 cm1 ^{-1}) . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C16_{16}H18_{18}O2_2 with m/z 242.1313) .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclopropane ring formation be addressed during spiro compound synthesis?

  • Methodology : Substituent steric effects and electronic stabilization dictate regioselectivity. For example, electron-withdrawing groups (EWGs) on sulfonium ylides favor nucleophilic attack at the less hindered cyclopropane carbon . Computational modeling (DFT) predicts transition-state geometries, while X-ray crystallography validates outcomes .
  • Data Contradiction : In derivatives like 6,6-dimethyl-4,8-dioxo-1,1,2,2-tetracyano-spiro[2.5]octane, cyano groups induce steric clashes, altering regioselectivity compared to methoxycarbonyl-substituted analogs .

Q. What mechanisms explain racemization in optically active this compound derivatives?

  • Methodology : Racemization rates depend on substituent mobility. For instance, vinylcyclopropane derivatives (e.g., 6,6-dimethyl-2-vinyl-5,7-dioxathis compound) exhibit rapid racemization due to low rotational barriers around the cyclopropane-vinyl bond . Monitor enantiopurity via chiral HPLC (e.g., OD-H column with isopropanol/hexane) .

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

  • Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. For example, the LUMO of 6,6-dimethyl-5,7-dioxathis compound localizes on the cyclopropane ring, making it susceptible to nucleophilic attack . Compare computed activation energies with experimental kinetic data to refine models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.